molecular formula C20H16 B1616225 1,12-Dimethylbenzo[c]phenanthrene CAS No. 4076-43-1

1,12-Dimethylbenzo[c]phenanthrene

Cat. No.: B1616225
CAS No.: 4076-43-1
M. Wt: 256.3 g/mol
InChI Key: IXANOVMXMUKUEE-UHFFFAOYSA-N
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Description

1,12-Dimethylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benzo[c]phenanthrene, characterized by the presence of two methyl groups at the 1 and 12 positions. This compound is known for its unique structural properties, including a significant helical twist due to steric interactions between the methyl groups and the aromatic framework .

Preparation Methods

The synthesis of 1,12-Dimethylbenzo[c]phenanthrene typically involves the introduction of methyl groups to the benzo[c]phenanthrene core. One common method includes the Friedel-Crafts alkylation reaction, where benzo[c]phenanthrene is treated with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces methyl groups at the desired positions under controlled conditions .

Industrial production methods for this compound are less documented, but they likely involve similar alkylation processes on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,12-Dimethylbenzo[c]phenanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the aromatic rings to partially or fully hydrogenated forms.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[c]phenanthrene-1,12-dicarboxylic acid, while nitration could produce 1,12-dimethyl-4-nitrobenzo[c]phenanthrene.

Scientific Research Applications

1,12-Dimethylbenzo[c]phenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,12-Dimethylbenzo[c]phenanthrene exerts its effects, particularly its biological activity, involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material and leading to mutations. The compound’s planar structure allows it to fit between DNA base pairs, causing distortions and potentially leading to carcinogenesis .

Comparison with Similar Compounds

Properties

IUPAC Name

1,12-dimethylbenzo[c]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-5-3-7-15-9-11-17-12-10-16-8-4-6-14(2)19(16)20(17)18(13)15/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXANOVMXMUKUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=C2C4=C(C=CC=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193751
Record name Benzo(c)phenanthrene, 1,12-dimethyl- (8CI)(9CI)
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Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4076-43-1
Record name Benzo(c)phenanthrene, 1,12-dimethyl-
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Record name 1,12-Dimethyl[4]helicene
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Record name Benzo(c)phenanthrene, 1,12-dimethyl- (8CI)(9CI)
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Record name [Arg52 ]1,12-Dimethylbenzo(c)phenanthrene
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Record name 1,12-Dimethylbenzo[c]phenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 1,12-Dimethylbenzo[c]phenanthrene has the molecular formula C20H16 and a molecular weight of 256.34 g/mol.

A: Various studies have employed techniques like 1H NMR, CD spectroscopy, and X-ray crystallography to characterize this compound and its derivatives. [, , , , , , , , , , , , , ] These analyses provide insights into the compound's structure, conformation, and interactions with other molecules.

A: As a helicene, this compound exhibits inherent chirality due to its nonplanar, helical structure. [, , , , , , , , , , , , , ] This chirality plays a crucial role in its interactions with other chiral molecules and its potential applications in areas like chiral recognition and asymmetric catalysis.

A: Yes, research has demonstrated that this compound derivatives can differentiate between enantiomers of other chiral molecules. [, , , ] For instance, studies have shown its ability to selectively complex with specific enantiomers of linear dextrins and cyclodextrins.

A: Yes, certain macrocyclic amides incorporating this compound as a chiral unit have displayed catalytic activity in asymmetric addition reactions. [, ] For example, one such compound demonstrated catalytic activity in the asymmetric addition of diethylzinc to aromatic aldehydes.

A: Studies have revealed that cyclic alkynes and oligomers containing this compound units can undergo self-aggregation in organic solvents. [, ] This aggregation is influenced by factors such as concentration, solvent polarity, and the chirality of the helicene units.

A: Yes, certain this compound oligomers have been shown to act as gelators, forming thermoreversible organogels in specific solvents. [] This gelation ability is often dependent on the chirality and structure of the oligomers.

A: Yes, researchers have successfully created Langmuir-Blodgett films using macrocycloamides containing this compound units. [] This achievement opens up avenues for developing novel chiral materials with potential applications in areas like optoelectronics and chiral separations.

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